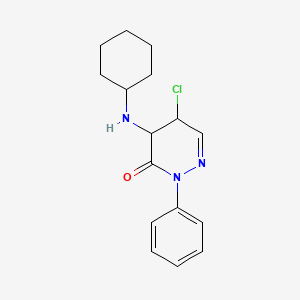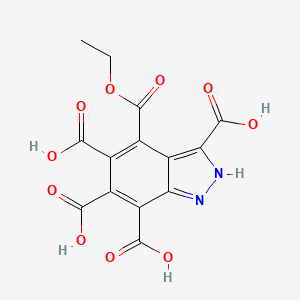
4-(Ethoxycarbonyl)-2H-indazole-3,5,6,7-tetracarboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Ethoxycarbonyl)-2H-indazole-3,5,6,7-tetracarboxylic acid is a complex organic compound with a unique structure that includes an indazole core substituted with multiple carboxylic acid groups and an ethoxycarbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethoxycarbonyl)-2H-indazole-3,5,6,7-tetracarboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the lithiation of a suitable indazole precursor followed by reaction with ethyl chloroformate to introduce the ethoxycarbonyl group . The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(Ethoxycarbonyl)-2H-indazole-3,5,6,7-tetracarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carboxylic acid groups to alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(Ethoxycarbonyl)-2H-indazole-3,5,6,7-tetracarboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions to explore new chemical transformations.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition, receptor binding, and other biochemical processes.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 4-(Ethoxycarbonyl)-2H-indazole-3,5,6,7-tetracarboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes, receptors, and other proteins. The compound’s multiple carboxylic acid groups and ethoxycarbonyl group allow it to form hydrogen bonds and other interactions with these targets, influencing their activity and function. Specific pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
4-(Ethoxycarbonyl)benzeneboronic acid: Used in oxidative hydroxylation and cross-coupling reactions.
3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic acid: A building block for synthesizing benzodioxin derivatives.
Uniqueness
4-(Ethoxycarbonyl)-2H-indazole-3,5,6,7-tetracarboxylic acid is unique due to its indazole core and multiple carboxylic acid groups, which provide a versatile platform for chemical modifications and interactions with biological targets. This makes it particularly valuable in research and development across various scientific disciplines.
Propiedades
Fórmula molecular |
C14H10N2O10 |
|---|---|
Peso molecular |
366.24 g/mol |
Nombre IUPAC |
4-ethoxycarbonyl-2H-indazole-3,5,6,7-tetracarboxylic acid |
InChI |
InChI=1S/C14H10N2O10/c1-2-26-14(25)5-3(10(17)18)4(11(19)20)7(12(21)22)8-6(5)9(13(23)24)16-15-8/h2H2,1H3,(H,15,16)(H,17,18)(H,19,20)(H,21,22)(H,23,24) |
Clave InChI |
AIGPQTIWTYINIR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C(=C(C2=NNC(=C12)C(=O)O)C(=O)O)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Ethyl-N-Methyl-3-Azaspiro[5.5]Undec-7-En-9-Amine](/img/structure/B13097065.png)
![Imidazo[1,5-a][1,3,5]triazine-2,4-diamine](/img/structure/B13097072.png)
![4-[3-(2,3-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13097077.png)
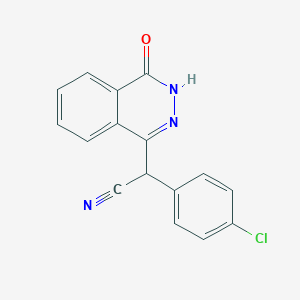

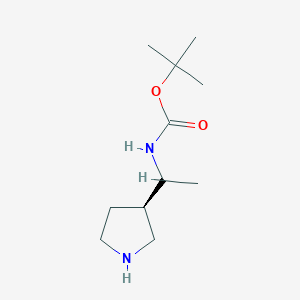
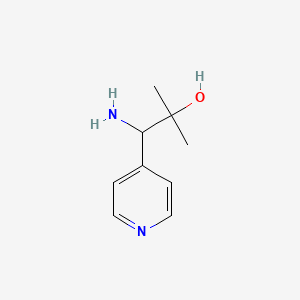
![5-Ethoxybenzo[c][1,2,5]thiadiazol-4-amine](/img/structure/B13097108.png)
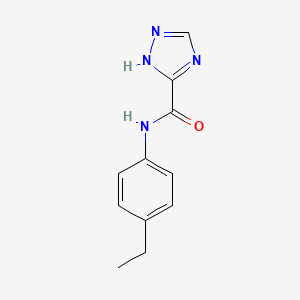
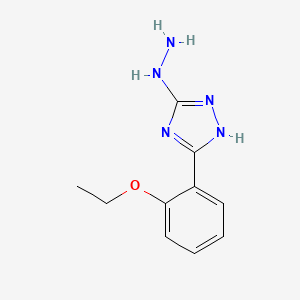
![1-Phenyl-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B13097136.png)

![tert-Butyl 4-(6-amino-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate](/img/structure/B13097138.png)
